Y-29794
Overview
Description
Scientific Research Applications
Y-29794 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of prolyl oligopeptidase and its effects on various biochemical pathways
Biology: Investigated for its potential neuroprotective effects in models of neurodegenerative diseases
Industry: Utilized in the development of new drugs and therapeutic strategies targeting prolyl oligopeptidase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Y-29794 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The synthetic route typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions. Specific details on the exact synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification systems, and quality control measures to maintain consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Y-29794 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives .
Mechanism of Action
Y-29794 exerts its effects by selectively and covalently inhibiting prolyl oligopeptidase. This enzyme is involved in the cleavage of short peptides on the C-terminal side of proline residues. By inhibiting this enzyme, this compound disrupts various biochemical pathways, including the IRS1-AKT-mTORC1 pathway, which is involved in cell survival and proliferation. This inhibition leads to reduced cell proliferation and increased cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Z-Pyroglutamyl-prolinal: Another potent inhibitor of prolyl oligopeptidase with subnanomolar inhibition constants.
Z-Pro-prolinal: Similar to Z-Pyroglutamyl-prolinal, this compound also inhibits prolyl oligopeptidase with high potency.
SUAM-14748: A fatty acyl proline derivative that inhibits prolyl oligopeptidase.
Uniqueness of Y-29794
This compound is unique due to its ability to penetrate the blood-brain barrier and its long-lasting inhibition of prolyl oligopeptidase. This makes it particularly valuable for research in neurodegenerative diseases and cancer .
Properties
IUPAC Name |
[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2OS2/c1-18(2)20-14-13-19(22(26)21-12-11-17-27-21)23(24-20)28-16-10-8-6-5-7-9-15-25(3)4/h11-14,17-18H,5-10,15-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGHKJDWBDSFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926317 | |
Record name | [2-{[8-(Dimethylamino)octyl]sulfanyl}-6-(propan-2-yl)pyridin-3-yl](thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129184-48-1 | |
Record name | Y 29794 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129184481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-{[8-(Dimethylamino)octyl]sulfanyl}-6-(propan-2-yl)pyridin-3-yl](thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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